molecular formula C16H22ClNO6 B4003249 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)

2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4003249
M. Wt: 359.8 g/mol
InChI Key: WBJXZWSAFMUMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C16H22ClNO6 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is 359.1135651 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Cyclopropanation

Research on palladium(II)-catalyzed cyclopropanation of allyloxy and allylamino compounds, including derivatives like the one mentioned, has shown that these reactions can yield cyclopropanes with potential applications in synthetic chemistry. These methodologies are instrumental in the development of complex molecular architectures used in drug discovery and material science (Tomilov et al., 1990).

Oxidomolybdenum(VI) Complexes with Tetradentate Ligands

Studies on oxidomolybdenum(VI) complexes highlight the versatility of metal-ligand coordination chemistry in catalysis and materials science. These complexes, formed with ligands like 2-aminoethanol or allyl alcohol, underscore the potential of using such compounds in developing catalysts or functional materials (Lehtonen & Sillanpää, 2007).

Synthesis and Applications in Organic Chemistry

The synthesis and conformational analysis of derivatives related to 2-aminoethanol indicate the importance of these compounds in the construction of heterocycles, which are pivotal in pharmaceuticals and agrochemicals. These studies help in understanding the structural prerequisites for biological activity and can guide the design of new compounds (Saeed et al., 2021).

Anticancer Activity

Research on compounds structurally similar to 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol has shown potential anticancer activities. For instance, certain derivatives have been found to induce apoptosis in cancer cells more effectively than in normal cells, indicating their potential as anticancer agents (Wu et al., 2004).

Biotransformation for Chiral Synthesis

Biotransformation using specific bacterial strains has been utilized for the enantioselective synthesis of chiral intermediates relevant to antifungal agents. This approach demonstrates the potential application of microbial biocatalysis in the pharmaceutical industry for the production of enantiomerically pure compounds (Miao et al., 2019).

Properties

IUPAC Name

2-[3-(4-chloro-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.C2H2O4/c1-2-4-12-11-13(15)5-6-14(12)18-10-3-7-16-8-9-17;3-1(4)2(5)6/h2,5-6,11,16-17H,1,3-4,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXZWSAFMUMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Reactant of Route 2
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Reactant of Route 3
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Reactant of Route 4
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Reactant of Route 5
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Reactant of Route 6
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.